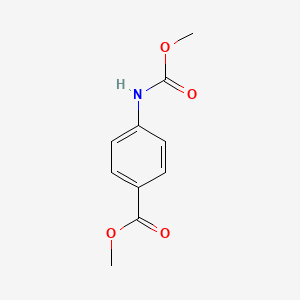

Methyl 4-(methoxycarbonyl)aminobenzoate

Description

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 4-(methoxycarbonylamino)benzoate |

InChI |

InChI=1S/C10H11NO4/c1-14-9(12)7-3-5-8(6-4-7)11-10(13)15-2/h3-6H,1-2H3,(H,11,13) |

InChI Key |

HIZGDILIYUDXBZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Methoxycarbonyl Aminobenzoate

Direct N-Functionalization Strategies

Direct N-functionalization of Methyl 4-aminobenzoate (B8803810) presents a streamlined approach to obtaining Methyl 4-(methoxycarbonyl)aminobenzoate. These methods are centered on the direct introduction of a methoxycarbonyl group onto the nitrogen atom of the precursor.

Carbonylation Reactions on Methyl 4-Aminobenzoate Precursors

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis for the introduction of carbonyl groups. In the context of synthesizing this compound, this would typically involve the reaction of Methyl 4-aminobenzoate with carbon monoxide and methanol (B129727) in the presence of a palladium catalyst and an oxidant.

While direct palladium-catalyzed N-methoxycarbonylation of Methyl 4-aminobenzoate is a theoretically viable route, much of the documented research focuses on the oxidative carbonylation of anilines to ureas or oxamides. For instance, the PdI2/KI catalytic system has been effectively used for the oxidative carbonylation of various primary amines. unimore.it The selective formation of either ureas or oxamides can be controlled by adjusting reaction conditions such as substrate concentration and CO pressure. unimore.it A plausible mechanism involves the formation of a carbamoyl-palladium intermediate, which can then react with another amine molecule.

For the synthesis of carbamates, related palladium-catalyzed alkoxycarbonylation reactions of iodoarenes with aminoalcohols have been explored, demonstrating the feasibility of forming both amide and ester functionalities in a controlled manner. researchgate.net The selectivity between aminocarbonylation and alkoxycarbonylation can be influenced by the choice of base and the stoichiometry of the reactants. researchgate.net

| Catalyst System | Reactants | Product | Yield | Reference |

| PdI2/KI | Primary Amines, CO, O2 | Ureas or Oxamides | High | unimore.it |

| PdCl2(PhCN)2 | Iodobenzene, Aminoethanol, CO | Amide alcohol or Amide ester | Moderate to Good | researchgate.net |

Sustainable and Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic protocols, emphasizing the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.

One of the most promising green alternatives to traditional methods for carbamate (B1207046) synthesis, which often employ toxic phosgene (B1210022), is the use of dimethyl carbonate (DMC). DMC serves as a benign and effective methoxycarbonylating agent. The reaction of an amine with DMC produces the desired carbamate and methanol as the only byproduct. bohrium.comresearchgate.net Various catalysts have been developed to facilitate this reaction, including basic zinc carbonate, which has shown high activity and selectivity for the N-phenylcarbamate synthesis from aniline (B41778) and DMC. researchgate.net

Table of Catalysts for Carbamoylation of Aniline with DMC

| Catalyst | Temperature (°C) | Aniline Conversion (%) | Carbamate Selectivity (%) | Reference |

|---|---|---|---|---|

| Zinc Carbonate (basic) | 150 | >99 | >99 | researchgate.net |

| Zinc Acetate | 150 | 95 | 90 | researchgate.net |

Metal-Organic Frameworks (MOFs) have emerged as highly versatile heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites. MOFs can be functionalized with catalytically active groups, such as amines, to facilitate various organic transformations.

For carbamate synthesis, MOFs can be employed as robust catalysts for the reaction between anilines and dimethyl carbonate. For example, a microcrystalline Zr-MOF-808 has been reported as an efficient heterogeneous catalyst for the selective carbamoylation of anilines under mild conditions, achieving near-quantitative yields. nih.gov The well-defined pores of MOFs can enhance catalytic efficiency by facilitating the diffusion of reactants and products. Furthermore, MOFs containing N-heterocyclic carbene (NHC) precursors have been developed, which upon metallation can act as single-site catalysts for reactions like Suzuki coupling and transfer hydrogenation, showcasing the broad potential of MOFs in catalysis. researchgate.netnih.gov

Electrochemical synthesis offers a green and sustainable alternative to conventional methods by using electricity to drive chemical reactions, often under mild conditions and without the need for chemical oxidants or reductants. The electrochemical carboxylation of organic compounds with carbon dioxide is a well-established technique. beilstein-journals.org

While direct electrochemical N-carboxylation of amines to form carbamates is an active area of research, most studies have focused on the carboxylation of other functional groups. For instance, the electrochemical carboxylation of benzyl (B1604629) alcohols to phenylacetic acids has been demonstrated. beilstein-journals.org The application of this methodology to the direct N-functionalization of Methyl 4-aminobenzoate with CO2 to form a carbamic acid intermediate, which could then be esterified, represents a promising avenue for future research.

Multi-Step Conversions and Chemical Transformations Leading to this compound

Multi-step synthetic routes provide an alternative approach to this compound, often starting from readily available precursors. A common strategy involves the synthesis of an intermediate which is then converted to the final product.

One such pathway commences with 4-nitrobenzoic acid. The synthesis proceeds through the following key steps:

Esterification: 4-nitrobenzoic acid is first converted to Methyl 4-nitrobenzoate (B1230335). This is typically achieved through a Fischer esterification by reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. nih.gov

Reduction: The nitro group of Methyl 4-nitrobenzoate is then reduced to an amino group to yield Methyl 4-aminobenzoate. This transformation can be accomplished using various reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation. athabascau.ca

N-Methoxycarbonylation: The final step involves the introduction of the methoxycarbonyl group onto the newly formed amine. This can be achieved using reagents like methyl chloroformate in the presence of a base, or more sustainably, with dimethyl carbonate as described in section 2.1.2.

Another innovative multi-step approach is the reductive methoxycarbonylation of nitroarenes using dimethyl carbonate. This method allows for the synthesis of carbamates directly from nitro compounds. By using Mo(CO)6 as a promoter, various nitroarenes can be converted to their corresponding carbamates. The choice of base in this reaction can direct the outcome, with K3PO4 favoring the formation of the primary carbamate and DBU promoting the formation of the N-methylated carbamate. fishersci.com

Optimization of Reaction Conditions and Process Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of a chemical synthesis while minimizing costs and environmental impact. Key parameters that are often optimized include temperature, pressure, reaction time, solvent, catalyst loading, and the molar ratio of reactants.

In the synthesis of carbamates from amines and dimethyl carbonate, several factors have been shown to be critical. For the reaction of primary aliphatic amines with DMC in supercritical CO2, the pressure of CO2 significantly influences both the conversion and selectivity. Generally, conversion peaks at a moderate pressure (around 40 bar), while selectivity towards the carbamate continuously improves with increasing pressure. core.ac.uk

The choice of catalyst is also paramount. In the synthesis of N-phenylcarbamate from aniline and DMC, a screening of various catalysts revealed that basic zinc carbonate provided quantitative conversion and selectivity. researchgate.net The optimization of this system involved studying the effects of substrate concentration, catalyst amount, and temperature. researchgate.net

For palladium-catalyzed carbonylation reactions, the choice of ligand, base, and solvent can dramatically affect the outcome. In the amino- and alkoxycarbonylation of iodoarenes, it was found that using triethylamine (B128534) as the base favored the formation of amide esters, while cesium carbonate promoted the formation of amide alcohols. researchgate.net

Mechanistic Investigations of Synthetic Pathways for N-Methoxycarbonyl Protection

The introduction of a methoxycarbonyl group onto the nitrogen atom of methyl 4-aminobenzoate is a crucial step in the synthesis of this compound. This transformation, a type of N-protection reaction, can be achieved through various synthetic routes. The mechanistic pathways of these reactions are largely governed by the nature of the methoxycarbonylating agent employed. The two primary classes of reagents used for this purpose are methyl haloformates, such as methyl chloroformate, and dimethyl carbonate. The underlying mechanisms for these reagents differ, primarily in the nature of the electrophilic carbon and the byproducts formed.

A prevalent method for the N-methoxycarbonylation of amines is the use of methyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in methyl 4-aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This initial attack results in the formation of a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, expelling a chloride ion as a leaving group and forming a protonated carbamate. A base, often a tertiary amine like triethylamine or pyridine, is typically added to the reaction mixture to neutralize the liberated hydrogen chloride, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

An alternative, and increasingly favored, "greener" approach to N-methoxycarbonylation involves the use of dimethyl carbonate (DMC). This method often requires the presence of a catalyst and elevated temperatures to proceed efficiently. The mechanism of the DMC-mediated reaction can vary depending on the catalyst used. In the presence of a base, the reaction can proceed by the deprotonation of the amine, increasing its nucleophilicity. The resulting anion then attacks one of the carbonyl carbons of dimethyl carbonate. The tetrahedral intermediate then collapses, eliminating a methoxide (B1231860) ion, which is subsequently protonated by the protonated base catalyst to regenerate the base and produce methanol as a byproduct.

Alternatively, acid-catalyzed conditions can be employed for the reaction with dimethyl carbonate. Lewis or Brønsted acids can activate the dimethyl carbonate by coordinating to one of the carbonyl oxygens, thereby increasing the electrophilicity of the carbonyl carbon. The amine then attacks this activated carbonyl group, leading to the formation of the N-methoxycarbonyl protected product after a series of proton transfer steps and the elimination of methanol.

Recent research has also explored the use of solid catalysts for this transformation, enhancing the ease of product purification and catalyst recycling. For instance, a microcrystalline Zr-metal-organic framework-808 encapsulated in mesoporous silica (B1680970) material (MCM-41) has been demonstrated to be an effective catalyst for the N-methoxycarbonylation of methyl 4-aminobenzoate with dimethyl carbonate.

The following table summarizes representative reaction conditions for the N-methoxycarbonylation of methyl 4-aminobenzoate:

| Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dimethyl Carbonate | Zr-MOF-808@MCM-41 | None (Neat) | 160 | 5 | 89 |

| Methyl Chloroformate | Triethylamine | Dichloromethane | 0 to RT | 2 | >95 (Typical) |

Chemical Transformations and Reaction Mechanisms of Methyl 4 Methoxycarbonyl Aminobenzoate

Reactivity of the Ester Group in Advanced Organic Synthesis

The methyl ester group, -COOCH₃, located at the 4-position of the phenyl ring, is a primary site for nucleophilic acyl substitution. Its reactivity is influenced by the electron-donating N-methoxycarbonylamino group situated para to it. This group increases electron density on the phenyl ring and, by extension, slightly reduces the electrophilicity of the ester's carbonyl carbon compared to unsubstituted methyl benzoate (B1203000). Nevertheless, the ester undergoes several fundamental transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(methoxycarbonyl)aminobenzoic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis: This proceeds via the addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the carboxylate, which is protonated during acidic workup. The rate of basic hydrolysis for substituted methyl benzoates is well-understood, and electron-donating groups generally decrease the reaction rate compared to electron-withdrawing groups. oieau.fr

Acid-Catalyzed Hydrolysis: This mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Amidation: The ester can be converted directly into an amide by reaction with ammonia (B1221849) or primary/secondary amines. This transformation, often requiring heat or catalysis, is a common strategy in the synthesis of more complex molecules. youtube.com A notable modern method involves the use of alkali metal amidoboranes, such as sodium amidoborane (NaAB), which can efficiently convert esters to primary amides under mild conditions. nih.gov

Transesterification: In the presence of another alcohol and an acid or base catalyst, Methyl 4-(methoxycarbonyl)aminobenzoate can undergo transesterification to form a different ester.

The following table summarizes common transformations of the methyl ester group.

| Reaction Type | Reagents | Product | Mechanism |

| Basic Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 4-(Methoxycarbonyl)aminobenzoic acid | Nucleophilic Acyl Substitution (BAC2) |

| Acidic Hydrolysis | H₃O⁺, Heat | 4-(Methoxycarbonyl)aminobenzoic acid | Nucleophilic Acyl Substitution (AAC2) |

| Amidation | NH₃, Heat | 4-(Methoxycarbonyl)aminobenzamide | Nucleophilic Acyl Substitution |

| Transesterification | R'OH, H⁺ or R'O⁻ | Alkyl 4-(methoxycarbonyl)aminobenzoate | Nucleophilic Acyl Substitution |

Transformations at the N-Methoxycarbonyl Moiety

The N-methoxycarbonyl group (-NHCOOCH₃), also known as a methyl carbamate (B1207046), serves both as a key functional group and as a potential protecting group for the aniline (B41778) nitrogen. Its reactivity is centered on the stability of the carbamate linkage.

Cleavage/Deprotection: Carbamates are generally stable but can be cleaved under specific conditions to regenerate the parent amine.

Acidic or Basic Hydrolysis: Forcing conditions, such as strong acid or base with heat, can hydrolyze the carbamate to yield methyl 4-aminobenzoate (B8803810), along with methanol (B129727) and carbon dioxide (from the decomposition of the resulting carbamic acid).

Thermal Cleavage: The thermal decomposition of methyl phenyl carbamates is a known route to generate isocyanates. researchgate.net In this case, heating this compound could lead to the formation of 4-(methoxycarbonyl)phenyl isocyanate and methanol. This isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles.

The mechanism of base-catalyzed decomposition of carbamates derived from primary amines can proceed through an E1cb-type mechanism, where deprotonation of the nitrogen is followed by the elimination of the methoxide group to form the isocyanate intermediate. nih.gov This intermediate can then be hydrolyzed by water to the amine or react with an available amine to form a urea (B33335) derivative. nih.gov

| Reaction Type | Conditions | Intermediate | Final Product (after workup) |

| Hydrolysis | Strong Acid or Base, Heat | - | Methyl 4-aminobenzoate |

| Thermal Cleavage | High Temperature | 4-(Methoxycarbonyl)phenyl isocyanate | Varies (e.g., amine upon hydrolysis) |

| Reaction with Amines | Base, Heat | 4-(Methoxycarbonyl)phenyl isocyanate | N,N'-disubstituted urea |

Electrophilic and Nucleophilic Aromatic Substitution Studies on the Phenyl Ring

The regiochemical outcome of substitution on the phenyl ring is dictated by the directing effects of the two existing substituents.

-COOCH₃ (Methyl Ester): This is an electron-withdrawing group and is deactivating towards electrophilic aromatic substitution (EAS). It directs incoming electrophiles to the meta position. aiinmr.comrsc.org

-NHCOOCH₃ (N-Methoxycarbonylamino): The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, making this group electron-donating and activating towards EAS. This powerful activating effect overrides the deactivating inductive effect of its carbonyl group. It is a strong ortho, para-director.

In this compound, the two groups are para to each other. The strongly activating, ortho, para-directing -NHCOOCH₃ group controls the position of substitution. The deactivating, meta-directing -COOCH₃ group has a much weaker influence. Therefore, electrophiles will preferentially attack the positions ortho to the -NHCOOCH₃ group (positions 3 and 5).

Nitration: A classic example of EAS, nitration with a mixture of nitric and sulfuric acid would yield Methyl 3-nitro-4-(methoxycarbonyl)aminobenzoate as the major product. youtube.comyoutube.com

| Reaction Type | Reagents | Expected Major Product | Rationale |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-4-(methoxycarbonyl)aminobenzoate | The -NHCOOCH₃ is a powerful ortho, para-director, directing the NO₂⁺ electrophile to the ortho position. |

| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-(methoxycarbonyl)aminobenzoate | The -NHCOOCH₃ group directs the Br⁺ electrophile to the ortho position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 3-acyl-4-(methoxycarbonyl)aminobenzoate | The -NHCOOCH₃ group directs the acylium ion electrophile to the ortho position. |

Nucleophilic Aromatic Substitution (SNAr): This class of reaction is generally not feasible for this substrate. SNAr requires an electron-deficient aromatic ring, typically achieved by the presence of multiple strong electron-withdrawing groups, as well as a suitable leaving group (like a halide). This compound has a powerful electron-donating group, making the ring electron-rich and thus unreactive towards nucleophiles.

Catalytic Reactions and Their Underlying Mechanisms Involving this compound

The functional groups on this compound allow for several types of catalytic transformations, most notably catalytic hydrogenation. The outcome of the hydrogenation is highly dependent on the catalyst, temperature, and pressure used.

Reduction of the Ester Group: The methyl ester can be selectively reduced.

To an Aldehyde: Catalytic hydrogenation of methyl benzoate to benzaldehyde (B42025) has been achieved using specific catalysts like manganese oxides, often proceeding via a Mars-van-Krevelen mechanism involving lattice oxygen and oxygen vacancies on the catalyst surface. mdpi.com Similar conditions could potentially reduce the ester in the target molecule to the corresponding aldehyde.

To an Alcohol: More common conditions for catalytic hydrogenation (e.g., H₂ over copper chromite) or chemical reduction (e.g., with LiAlH₄) would reduce the ester to the corresponding primary alcohol, [4-(methoxycarbonyl)aminophenyl]methanol.

Reduction of the Aromatic Ring: Under more forcing conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium on carbon, the aromatic ring can be hydrogenated to a cyclohexane (B81311) ring.

Selective Reductions: In molecules containing multiple reducible groups, catalyst choice is crucial. For instance, catalytic transfer hydrogenation using reagents like hydrazine (B178648) in the presence of Pd-C can sometimes be used to reduce nitro groups selectively without affecting ester functionalities, though care must be taken to avoid hydrazide formation. researchgate.net

| Reaction Type | Catalyst/Reagents | Typical Product |

| Selective Ester Hydrogenation | H₂, MnOₓ catalyst | 4-(Methoxycarbonyl)aminobenzaldehyde |

| Full Ester Reduction | H₂, Copper Chromite | [4-(Methoxycarbonyl)aminophenyl]methanol |

| Aromatic Ring Hydrogenation | H₂, Rh/C, high pressure | Methyl 4-(methoxycarbonyl)aminocyclohexanecarboxylate |

Design, Synthesis, and Characterization of Novel Derivatives and Structural Analogues

Modification of the Methoxycarbonyl Group

The N-methoxycarbonyl group (-NHCOOCH₃) is a critical feature of the molecule, acting as a protecting group for the aniline (B41778) nitrogen. Modification of this group is a primary strategy for creating derivatives. This typically involves replacing the methyl carbamate (B1207046) with other N-protecting groups to alter properties such as stability, solubility, and reactivity.

A common structural analogue used in comparative studies is the N-Boc derivative, Methyl 4-((tert-butoxycarbonyl)amino)benzoate. The synthesis of this analogue generally follows a two-step process: protection of the amino group of 4-aminobenzoic acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), followed by esterification of the resulting carboxylic acid with methanol (B129727), often using a reagent like thionyl chloride. nih.goviucr.org

The choice between a methoxycarbonyl (Moc) and a tert-butoxycarbonyl (Boc) protecting group is significant in synthetic design due to their differing chemical stabilities and deprotection conditions. The Boc group is known for its stability under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). In contrast, the Moc group is more robust towards acid but can be cleaved under stronger basic or reductive conditions. These differential stabilities allow for orthogonal protection strategies in multi-step syntheses.

Substitutions on the Aromatic Ring

Further diversification can be achieved by introducing additional substituents onto the benzene (B151609) ring. The reactivity of the ring towards electrophilic aromatic substitution is influenced by the two existing groups: the N-acylamino group (-NHCOOCH₃) and the methyl ester group (-COOCH₃).

The N-acylamino group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom participating in resonance with the aromatic ring. Conversely, the methyl ester group is a deactivating, meta-directing group because of its electron-withdrawing nature. In a 1,4-disubstituted pattern like Methyl 4-(methoxycarbonyl)aminobenzoate, the directing effects of the two groups are in opposition. However, the N-acylamino group is a moderately strong activating group, and its directing effect typically dominates over the deactivating meta-directing ester group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the N-acylamino group (positions 2 and 6 on the ring).

Ester Group Variations for Chemical Diversification

Modifying the methyl ester group provides another avenue for creating a library of derivatives. This can be accomplished either by starting the synthesis with different alkyl 4-aminobenzoates or by performing transesterification on this compound itself. For instance, reacting the N-protected 4-(methoxycarbonyl)aminobenzoic acid with different alcohols (e.g., ethanol, propanol) under esterification conditions would yield the corresponding ethyl, propyl, or other alkyl esters. This chemical diversification can significantly alter the lipophilicity and other physicochemical properties of the resulting molecules.

Crystallography and Solid State Chemistry of Methyl 4 Methoxycarbonyl Aminobenzoate Systems

Cocrystallization Studies and Crystal Engineering

Cocrystallization is a widely utilized technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. This is achieved by combining a target molecule with a coformer in a specific stoichiometric ratio to form a new crystalline solid. The design and formation of cocrystals are governed by the principles of molecular recognition and intermolecular interactions, primarily hydrogen bonding.

In the context of Methyl 4-aminobenzoate (B8803810), the molecule possesses functional groups that are conducive to forming cocrystals. The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl group (C=O) of the ester can act as a hydrogen bond acceptor. These sites can form robust hydrogen bonds, known as synthons, with suitable coformers.

Studies on the parent compound, p-aminobenzoic acid (PABA), provide valuable insights into the potential cocrystallization behavior of its methyl ester. PABA has been successfully cocrystallized with a variety of coformers, demonstrating the versatility of the aminobenzoate scaffold in forming new solid phases. For instance, cocrystals of PABA have been formed with isonicotinamide and pyrazine, where the carboxylic acid group of PABA forms a well-defined heterosynthon with the nitrogen atoms of the heterocyclic rings. dergipark.org.tr

The following table summarizes some of the cocrystal systems of p-aminobenzoic acid, which can serve as a model for predicting the cocrystallization propensity of Methyl 4-aminobenzoate.

| Coformer | Stoichiometry (PABA:Coformer) | Key Intermolecular Interactions | Reference |

| Isonicotinamide | 1:1 | O-H···N (carboxylic acid to pyridine) | dergipark.org.tr |

| Pyrazine | 1:1 | O-H···N (carboxylic acid to pyrazine) | dergipark.org.tr |

| Ketoconazole | 1:1 | O-H···N (carboxylic acid to imidazole) | acs.org |

| Sulfamethazine | 1:1 | N-H···O and O-H···N | researchgate.net |

| 4-Nitropyridine N-oxide | 1:1 | O-H···O (carboxylic acid to N-oxide) | acs.org |

The primary difference in the cocrystallization potential between PABA and Methyl 4-aminobenzoate lies in the esterification of the carboxylic acid group. In PABA, the carboxylic acid can form strong, directional hydrogen bonds, often leading to the formation of acid-pyridine or acid-amide heterosynthons. dergipark.org.tr In Methyl 4-aminobenzoate, the ester group is a weaker hydrogen bond acceptor compared to the carboxylic acid. However, the amino group remains a potent hydrogen bond donor, capable of forming N-H···O or N-H···N interactions with appropriate coformers.

Crystal engineering principles suggest that suitable coformers for Methyl 4-aminobenzoate would be molecules containing strong hydrogen bond acceptor groups, such as carboxylic acids, amides, or pyridines. The resulting cocrystals would likely be stabilized by N-H···O or N-H···N hydrogen bonds. The stoichiometry of these cocrystals would depend on the number and arrangement of hydrogen bonding sites on both the Methyl 4-aminobenzoate and the coformer molecules.

Lattice Energy Calculations and Thermodynamic Stability of Solid Forms

The thermodynamic stability of a crystalline solid is related to its lattice energy, which is the energy released when gaseous ions or molecules come together to form a crystal lattice. A more stable crystalline form will have a lower (more negative) lattice energy. Cocrystals are generally expected to form only if they are thermodynamically more stable than the crystalline forms of their individual components.

Computational studies have been employed to predict the likelihood of cocrystal formation by comparing the calculated lattice energy of a hypothetical cocrystal with the sum of the lattice energies of the pure components. acs.org For a cocrystal to be thermodynamically favorable, the following condition should be met:

ΔE_lattice = E_cocrystal - (E_component1 + E_component2) < 0

Where:

ΔE_lattice is the change in lattice energy upon cocrystallization.

E_cocrystal is the lattice energy of the cocrystal.

E_component1 and E_component2 are the lattice energies of the individual components.

The thermodynamic stability of different solid forms, including polymorphs and cocrystals, can also be experimentally evaluated through solubility and melting point measurements. A more stable form will generally have a lower solubility and a higher melting point. For example, studies on PABA have identified at least two polymorphic forms, α and β, with the β-form being more stable below 25°C. researchgate.netdiva-portal.org The existence of polymorphism in the parent acid suggests that Methyl 4-aminobenzoate may also exhibit different crystalline forms with varying thermodynamic stabilities.

The melting points of PABA and its cocrystals provide an indication of their relative thermal stabilities. The following table presents the melting points of PABA and some of its cocrystals.

| Compound/Cocrystal | Melting Point (°C) | Reference |

| p-Aminobenzoic acid (PABA) | 187-189 | dergipark.org.tr |

| PABA-Isonicotinamide (1:1) | 146 | dergipark.org.tr |

| PABA-Pyrazine (1:1) | 168 | dergipark.org.tr |

It is interesting to note that the melting points of the cocrystals can be either lower or intermediate compared to the parent compounds, indicating that the thermal stability of a cocrystal is a complex function of its crystal packing and intermolecular interactions. dergipark.org.tr

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and conformational preferences of Methyl 4-(methoxycarbonyl)aminobenzoate in solution. Both ¹H and ¹³C NMR spectra offer unambiguous assignments of the atoms within the molecule. nih.gov

In ¹H NMR spectroscopy of Methyl 4-aminobenzoate (B8803810), the precursor to this compound, characteristic signals corresponding to the aromatic protons and the methyl ester protons are observed. rsc.orgchemicalbook.com The aromatic protons typically appear as two distinct doublets in the downfield region, indicative of the para-substituted benzene (B151609) ring. The methyl protons of the ester group present as a sharp singlet in the upfield region.

¹³C NMR spectroscopy provides further structural confirmation by identifying the chemical shifts of all unique carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. rsc.org

Conformational analysis, particularly concerning the rotation around the C-C and C-O single bonds, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov These studies, often complemented by theoretical calculations, help to determine the most stable conformers of the molecule in different solvent environments. auremn.org.br The electronic environment of the nuclei, influenced by the electron-donating amino group and the electron-withdrawing methoxycarbonyl group, is directly reflected in the chemical shifts observed in the NMR spectra.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Methyl 4-aminobenzoate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -NH₂) | ~6.6 | ~113 |

| Aromatic CH (ortho to -COOCH₃) | ~7.8 | ~131 |

| Aromatic C-NH₂ | - | ~150 |

| Aromatic C-COOCH₃ | - | ~120 |

| -COOCH₃ | ~3.8 | ~51 |

| -C OOCH₃ | - | ~167 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Polymorph Distinction

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of the molecular structure of this compound by probing its vibrational modes. sci-hub.st These techniques are particularly powerful for identifying functional groups and investigating intermolecular interactions in the solid state.

The FTIR spectrum is characterized by strong absorption bands corresponding to the N-H stretching of the amino group, the C=O stretching of the ester, and the C-O stretching vibrations. The aromatic ring also exhibits characteristic C-H and C=C stretching and bending vibrations. researchgate.net

Raman spectroscopy offers complementary information. While C=O stretching is also visible, aromatic ring vibrations are often more pronounced in the Raman spectrum. americanpharmaceuticalreview.com The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is especially valuable for studying lattice vibrations, which can provide insights into the crystal packing. sci-hub.stcoherent.com

A critical application of vibrational spectroscopy is in the identification and differentiation of polymorphs—different crystalline forms of the same compound. researchgate.net Polymorphs can exhibit distinct FTIR and Raman spectra due to differences in their crystal lattice and intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen. americanpharmaceuticalreview.com These spectral differences can manifest as shifts in peak positions, the appearance or disappearance of bands, and changes in peak shapes and intensities. sci-hub.st

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | FTIR, Raman |

| C-H (aromatic) | Stretch | 3000 - 3100 | FTIR, Raman |

| C-H (methyl) | Stretch | 2850 - 3000 | FTIR, Raman |

| C=O (ester) | Stretch | 1680 - 1720 | FTIR, Raman |

| C=C (aromatic) | Stretch | 1580 - 1620 | FTIR, Raman |

| N-H | Bend | 1550 - 1650 | FTIR |

| C-O | Stretch | 1100 - 1300 | FTIR |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. chemguide.co.uk Upon ionization in the mass spectrometer, the molecular ion (M⁺) is formed. chemguide.co.uk This ion is energetically unstable and undergoes fragmentation into smaller, charged species. chemguide.co.uklibretexts.org

For esters of aminobenzoic acid, common fragmentation pathways involve cleavages adjacent to the carbonyl group and the ester oxygen. libretexts.org A characteristic fragmentation for para- and meta-isomers of aminobenzoate esters is the loss of the alkyl radical from the ester moiety. researchgate.net In the case of this compound, this would correspond to the loss of a methyl radical (•CH₃). Another potential fragmentation is the loss of the alkoxy group (•OCH₃).

The study of these fragmentation pathways, often aided by high-resolution mass spectrometry (HRMS) for accurate mass measurements and tandem mass spectrometry (MS/MS) for controlled fragmentation, allows for the confirmation of the compound's structure and can be used to distinguish it from its isomers. miamioh.edunih.gov The relative abundance of the fragment ions provides information about the stability of the ions and the energetics of the fragmentation processes. chemguide.co.uk

Table 3: Predicted Key Mass Spectrometric Fragments for this compound (Molecular Weight: 195.19 g/mol )

| m/z Value | Proposed Fragment | Neutral Loss |

| 195 | [M]⁺ | - |

| 164 | [M - OCH₃]⁺ | •OCH₃ |

| 136 | [M - COOCH₃]⁺ | •COOCH₃ |

| 106 | [C₇H₆N]⁺ |

Note: The actual fragmentation pattern can be influenced by the ionization technique used.

Advanced Optical Characterization (e.g., UV-Vis Absorption and Emission Spectroscopy)

Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions within the this compound molecule. researchgate.net The UV-Vis absorption spectrum is dictated by the chromophores present, primarily the substituted benzene ring and the carbonyl group.

The presence of the amino group (an auxochrome) and the methoxycarbonyl group on the benzene ring influences the energy of the π → π* transitions, typically causing a red shift (a shift to longer wavelengths) compared to unsubstituted benzene. masterorganicchemistry.com The spectrum of a related compound, ethyl 4-aminobenzoate, shows absorption maxima that can be influenced by the solvent environment. rsc.orgresearchgate.net Similarly, this compound would be expected to exhibit characteristic absorption bands in the UV region. nist.gov

Fluorescence emission spectroscopy provides information about the molecule's behavior after it has absorbed light. Following excitation at an appropriate wavelength, the molecule can relax to the ground state by emitting a photon. The resulting emission spectrum is typically Stokes-shifted, meaning it appears at a longer wavelength than the absorption spectrum. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular environment and can be used to probe interactions with solvents or other molecules. rsc.orgresearchgate.net

Table 4: Expected Optical Properties of this compound

| Parameter | Description | Expected Observation |

| λmax (Absorption) | Wavelength of maximum UV-Vis absorption. | In the UV region, influenced by π → π* transitions of the conjugated system. |

| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | High values are expected for the primary absorption bands. |

| λem (Emission) | Wavelength of maximum fluorescence emission. | At a longer wavelength than the absorption maximum (Stokes shift). |

| Fluorescence Quantum Yield | The efficiency of the fluorescence process. | Dependent on solvent polarity and other environmental factors. |

Theoretical and Computational Chemistry Studies on Methyl 4 Methoxycarbonyl Aminobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. chemrxiv.org These methods solve the Schrödinger equation in an approximate manner to determine a molecule's electronic structure and related properties. epstem.net For molecules like Methyl 4-(methoxycarbonyl)aminobenzoate, DFT with appropriate basis sets, such as 6-311++G(d,p), is commonly used to optimize the molecular geometry and calculate various parameters. researchgate.netnih.gov

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Molecular Orbital (MO) theory is a cornerstone of this analysis, with a particular focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. nih.govwikipedia.org A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited. nih.gov

In a typical DFT study, the analysis would reveal the distribution of electron density in these orbitals. For aromatic compounds, the HOMO and LUMO are often associated with the π-electron system of the benzene (B151609) ring. Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization, hyperconjugative interactions, and the stability arising from electron density transfers between occupied and unoccupied orbitals. researchgate.netscribd.com

Table 1: Example Quantum Chemical Parameters Calculated via DFT This table presents typical parameters obtained from DFT calculations for illustrative purposes.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~3.0 - 4.0 Debye | Molecular polarity |

Computational methods are invaluable for predicting and interpreting spectroscopic data. aalto.firsc.org DFT calculations can accurately predict vibrational frequencies (FT-IR and FT-Raman spectra). researchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and rocking of functional groups (e.g., C=O, N-H, C-O). researchgate.netnih.gov Often, calculated frequencies are scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model. researchgate.net

Electronic properties, such as UV-Vis absorption spectra, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netsharif.edu This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) observed experimentally. sharif.edu Such calculations help in understanding the nature of these transitions, often identifying them as π→π* or n→π* transitions within the molecule's chromophores. sharif.edu

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies This table illustrates a typical comparison of vibrational modes for a similar molecule, showing the power of DFT in spectroscopic analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3445 | N-H asymmetric stretch |

| ν(C=O) | 1720 | 1715 | Carbonyl stretch (ester) |

| ν(C=O) | 1690 | 1685 | Carbonyl stretch (amide) |

| ν(C-N) | 1310 | 1305 | C-N stretch |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the behavior of molecules over time, including their flexibility and interactions with their environment. nih.govepfl.ch

In the solid state or in solution, molecules interact with each other through non-covalent forces such as hydrogen bonds, van der Waals forces, and π-π stacking. Molecular dynamics (MD) simulations can model these interactions explicitly, providing a dynamic picture of how molecules aggregate and organize. chemrxiv.orgfrontiersin.org For crystalline materials, techniques like Hirshfeld surface analysis can be used on a crystal structure (either experimental or predicted) to visualize and quantify intermolecular contacts. nih.gov This analysis maps close contacts between neighboring molecules, highlighting the specific atoms involved in interactions like hydrogen bonding and providing a fingerprint of the crystal packing environment. nih.gov

Computational Prediction of Novel Polymorphic Forms and Crystal Structures

Many organic molecules can crystallize in multiple different solid-state forms, a phenomenon known as polymorphism. researchgate.net Different polymorphs can have distinct physical properties, making the prediction and characterization of all possible forms critically important, especially in the pharmaceutical industry. nih.govchemrxiv.org

Crystal Structure Prediction (CSP) is a computational methodology designed to discover possible crystal packing arrangements for a given molecule from its chemical diagram alone. researchgate.netnih.gov The process involves generating a vast number of plausible crystal structures through search algorithms and then ranking them based on their calculated lattice energies. nih.govchemrxiv.org These energy rankings help identify the most thermodynamically stable structures, which are the most likely to be observed experimentally. nih.gov CSP can guide experimental screening efforts and provide insight into why certain forms are more stable than others, minimizing the risk of a more stable, and potentially less soluble, polymorph appearing unexpectedly. chemrxiv.orgnih.gov

Structure-Activity Relationship (SAR) Studies Using In Silico Approaches

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful computational tools used to predict the biological activity of chemical compounds and to understand their interactions with biological targets at a molecular level. While specific, comprehensive in silico Structure-Activity Relationship (SAR) studies dedicated solely to this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar aminobenzoate derivatives provide a strong framework for how such an analysis would be conducted and what insights it could yield.

For instance, 3D-QSAR and molecular docking studies on a series of p-aminobenzoic acid derivatives have been employed to explore the structural requirements for their inhibitory activity against certain enzymes. nih.govresearchgate.net These studies typically involve aligning a set of analogous compounds and correlating their structural or field-based properties with their biological activities to build a predictive model.

In a hypothetical in silico SAR study of this compound and its analogs, researchers would systematically modify different parts of the molecule. Key areas for modification would include:

The amine group: Investigating the impact of substituting the hydrogen atoms with various alkyl or acyl groups.

The benzene ring: Introducing different substituents at various positions to alter the electronic and steric properties.

The methyl ester group: Modifying the ester to other functional groups, such as amides or other esters, to probe the importance of this region for target interaction.

Molecular docking simulations would be a crucial component of such a study. This technique would predict the preferred binding orientation of this compound and its derivatives within the active site of a biological target. The docking results would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

QSAR models would then be developed to correlate the physicochemical properties of the analogs with their predicted or experimentally determined biological activities. Important molecular descriptors that would likely be considered in a QSAR study of aminobenzoate derivatives include hydrophobicity, molar refractivity, and aromaticity. nih.gov For example, studies on related benzoylaminobenzoic acid derivatives have shown that increased hydrophobicity and aromaticity can be conducive to inhibitory activity. nih.gov

The general findings from such in silico approaches on related aminobenzoate compounds can be summarized in the following table:

| In Silico Technique | Application to Aminobenzoate Derivatives | Key Findings for Related Compounds |

| 3D-QSAR | To build predictive models for biological activity based on 3D molecular fields (steric and electrostatic). researchgate.net | The steric and electrostatic fields around the molecule significantly influence the inhibitory potency. researchgate.net |

| Molecular Docking | To predict the binding mode and affinity of ligands within a target's active site. nih.gov | Identification of key hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov |

| QSAR | To correlate physicochemical properties with biological activity. nih.gov | Increased hydrophobicity and aromaticity are often correlated with higher inhibitory activity. nih.gov |

These computational approaches are instrumental in rational drug design, allowing for the prioritization of compounds for synthesis and biological testing, thereby accelerating the discovery of new therapeutic agents.

Academic Applications in Chemical Synthesis and Materials Science

Utilization as a Key Intermediate in Complex Organic Synthesis

As a derivative of 4-aminobenzoic acid, Methyl 4-(methoxycarbonyl)aminobenzoate possesses two key functional groups: a methyl carbamate (B1207046) on the nitrogen atom and a methyl ester at the para-position. These groups offer potential for various chemical transformations, positioning it as a plausible, though not widely cited, intermediate in multi-step organic syntheses.

Precursor for Alkaloid Synthesis (e.g., Guanidine (B92328) Alkaloids)

The synthesis of alkaloids often involves the strategic introduction of nitrogen-containing functional groups. While amino acids and their simple derivatives are common precursors for diverse alkaloid families, the specific use of this compound as a starting material or key intermediate in the synthesis of guanidine or other complex alkaloids is not well-documented. In principle, the carbamate group could serve as a protected amine, which could be deprotected and subsequently converted into a guanidine moiety. However, specific examples of this transformation leading to guanidine alkaloids are not readily found in the literature.

Building Block for Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Molecules containing both amine and carboxylic acid functionalities, such as aminobenzoates, are valuable starting points for constructing nitrogen- and oxygen-containing rings. The functional groups in this compound could theoretically participate in cyclization reactions. For instance, the amine (after deprotection of the carbamate) and the ester could react with other reagents to form heterocyclic systems like benzoxazinones or quinazolinones under appropriate conditions. Despite this potential, its role as a preferred building block for specific heterocyclic scaffolds is not extensively reported in comparison to more common precursors like methyl 4-aminobenzoate (B8803810).

Role in Catalysis and Ligand Design

The development of new ligands is crucial for advancing transition-metal catalysis. Ligands containing nitrogen and oxygen donor atoms can coordinate with metal centers, influencing their catalytic activity and selectivity. While the structure of this compound contains potential donor sites, its application in the design of ligands for homogeneous catalysis is not a prominent area of research. The electronic properties of the benzene (B151609) ring, modulated by the electron-withdrawing ester and the electron-donating (via resonance) carbamate group, could be of interest, but specific catalytic systems employing ligands derived directly from this compound are not widely described.

Exploration in Advanced Materials Development

The pursuit of novel organic materials with tailored properties is a significant field of modern chemistry. Aromatic compounds are frequently used as monomers or core structures in the development of polymers and functional materials.

Integration into Polymeric Systems

Polymers containing aromatic and carbamate groups, such as polyurethanes and polyamides, are known for their diverse properties. This compound could potentially be modified to create difunctional monomers suitable for polymerization. For example, hydrolysis of the methyl ester to a carboxylic acid and conversion of another part of the molecule to a reactive site could allow its incorporation into a polymer backbone. This could lead to materials with specific thermal or mechanical properties. However, concrete examples of polymers synthesized directly from this specific monomer are not extensively detailed in the available literature.

Applications in Functional Organic Materials Based on Electronic Properties

Organic materials with specific electronic properties are vital for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic characteristics of these materials are dictated by their molecular structure, particularly the arrangement of aromatic systems and electron-donating/withdrawing groups. The combination of the phenyl ring, carbamate, and ester groups in this compound defines its electronic nature. While it could theoretically be used as a building block for larger conjugated systems, its specific use in the design and synthesis of functional organic materials with notable electronic or photophysical properties is not a focus of current research literature.

Metal-Organic Framework (MOF) Synthesis and Applications

The strategic design of Metal-Organic Frameworks (MOFs) allows for the precise tuning of their structural and functional properties by selecting appropriate metal nodes and organic linkers. While direct synthesis of MOFs using "this compound" as the primary building block is not yet extensively documented in publicly available research, the principles of MOF chemistry suggest its potential as a valuable precursor for creating functionalized frameworks. The presence of both an ester and a carbamate group on the aromatic ring offers unique opportunities for either direct incorporation into a MOF structure or for post-synthetic modification.

Researchers have successfully synthesized a variety of MOFs using analogous molecules, such as 4-aminobenzoic acid. researchgate.net This body of work demonstrates that the benzocarboxylate structure is a viable backbone for the formation of stable and porous frameworks. The additional functional groups on "this compound" could lead to MOFs with enhanced properties and novel applications.

A hypothetical MOF, designated here as NWU-MOF-X, could be synthesized via a solvothermal reaction between a metal salt, such as zinc nitrate, and "this compound" in a high-boiling solvent like N,N-dimethylformamide (DMF). The resulting crystalline material would likely exhibit a porous structure, with the organic linker bridging the metal centers.

The unique functional groups of the "this compound" linker could impart specific properties to the resulting MOF. The methoxycarbonylamino group, in particular, could influence the framework's polarity and its affinity for certain guest molecules. This could lead to applications in selective gas adsorption or as a platform for catalysis.

The applications of a MOF constructed from "this compound" would largely be dictated by the accessibility and reactivity of its functional groups. The ester and carbamate moieties could serve as sites for post-synthetic modification, allowing for the introduction of further functionalities. For instance, the ester group could potentially be hydrolyzed to a carboxylic acid, altering the charge and coordination capability of the linker.

One potential area of application for such a functionalized MOF is in catalysis. The carbamate group could act as a hydrogen bond donor or acceptor, potentially influencing the catalytic activity for specific organic transformations. Furthermore, the framework could serve as a host for catalytically active metal nanoparticles, with the functional groups of the linker helping to stabilize and disperse the nanoparticles.

Another promising application lies in the field of selective separations. The specific chemical environment within the pores of the MOF, created by the methoxycarbonylamino groups, could lead to preferential adsorption of certain molecules over others. This could be exploited for applications such as the separation of carbon dioxide from other gases or the purification of fine chemicals.

To illustrate the type of data that would be generated from the characterization of such a hypothetical MOF, the following interactive data table presents plausible findings for NWU-MOF-X.

Table 1: Hypothetical Physicochemical Properties of NWU-MOF-X

| Property | Value |

| Formula | Zn₂(C₁₀H₁₀NO₄)₂(DMF) |

| Crystal System | Orthorhombic |

| Space Group | Pnna |

| BET Surface Area | 1250 m²/g |

| Pore Volume | 0.55 cm³/g |

| CO₂ Adsorption Capacity (298 K, 1 bar) | 4.5 mmol/g |

| Thermal Stability (TGA, N₂ atmosphere) | Stable up to 320 °C |

Further research into the synthesis and characterization of MOFs from "this compound" would be necessary to validate these hypothetical properties and to fully explore the potential of this compound in the development of new functional materials.

Future Research Directions and Emerging Trends in Methyl 4 Methoxycarbonyl Aminobenzoate Research

Development of Novel Sustainable Synthetic Methodologies

The synthesis of N-aryl carbamates is moving away from traditional methods that often rely on hazardous reagents like phosgene (B1210022). Future research on Methyl 4-(methoxycarbonyl)aminobenzoate will likely focus on developing greener, safer, and more efficient synthetic pathways.

Key areas of development include:

Non-Phosgene Routes: Emphasis will be placed on entirely avoiding toxic phosgene and its derivatives. Alternative carbonyl sources such as dimethyl carbonate (DMC) or urea (B33335) are being explored for the synthesis of N-substituted carbamates. researchgate.netrsc.org These methods are more environmentally benign. researchgate.net For instance, the methoxycarbonylation of amines with DMC, potentially catalyzed by ionic liquids or solid catalysts, represents a promising green alternative. researchgate.net

Biocatalysis: The use of enzymes to catalyze the formation of the carbamate (B1207046) linkage offers a highly selective and sustainable approach. nih.gov Promiscuous esterases have been shown to be effective for carbamate synthesis in aqueous media, representing a significant step towards greener chemical processes. nih.gov Coupling biocatalysis with continuous flow processes can further enhance efficiency and simplify purification, as demonstrated in the synthesis of other valuable carbamate products. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Continuous Flow Chemistry: Migrating synthesis from batch to continuous flow reactors can offer improved safety, scalability, and process control. beilstein-journals.org Continuous flow methods can decrease the reaction times typically required for CO2-based carbamate synthesis and allow for precise control over reaction parameters, leading to higher yields and purity under milder conditions. acs.org

Oxidative Rearrangements: Green oxidation processes, such as the Hofmann rearrangement using reagents like oxone, provide a single-step method to convert aromatic amides into carbamates, avoiding harsh reagents and complex procedures. nih.gov

| Methodology | Key Advantages | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, use of water as a solvent. | Enzymatic reaction between an appropriate amine precursor and a methyl carbonate donor. | nih.gov |

| Non-Phosgene Carbonyl Sources | Avoids highly toxic reagents, environmentally benign. | Reaction of a precursor with dimethyl carbonate (DMC) or urea over a solid catalyst. | researchgate.netrsc.org |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise process control, reduced reaction time. | Telescoped flow process for a multi-step synthesis, improving yield and purity. | beilstein-journals.orgacs.org |

| Green Hofmann Rearrangement | One-pot synthesis from readily available amides, avoids hazardous reagents. | Synthesis from a precursor aromatic amide using an oxone-based system. | nih.gov |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Property Prediction: ML models can be trained on existing chemical databases to predict a wide range of properties for new or uncharacterized compounds. chemrxiv.orgresearchgate.net For this compound, ML could predict its physicochemical properties (e.g., solubility, stability), biological activities, or performance as a component in advanced materials. This predictive capability can significantly reduce the need for extensive experimental screening. researchgate.netnih.gov

Generative AI for Novel Compound Design: Generative AI models, akin to large language models, can design entirely new molecules with desired properties. orange.comyoutube.com By defining a set of target attributes (e.g., high thermal stability, specific biological target affinity), generative models could propose novel derivatives of this compound. researchgate.net These AI-driven systems can explore the vast chemical space to identify innovative structures that a human chemist might not conceive. jnj.com

Accelerating Optimization: In the context of materials or drug discovery, ML can guide the optimization of a lead compound. Explainable AI approaches can help rationalize model predictions, providing chemists with insights into structure-property relationships and suggesting specific structural modifications to enhance desired characteristics. researchgate.netnih.gov This accelerates the design-make-test-analyze cycle.

| AI/ML Application | Description | Potential Impact on Research | Reference |

|---|---|---|---|

| Property Prediction | Training models on existing data to predict physical, chemical, or biological properties from a molecular structure. | Rapidly screen for potential applications and prioritize experimental work. | chemrxiv.orgresearchgate.net |

| Generative Design | Using generative models (e.g., VAEs, GANs) to create novel molecular structures with a desired property profile. | Discover new derivatives with enhanced performance for specific applications. | orange.comyoutube.comresearchgate.net |

| Structure-Property Relationship | Employing explainable AI to understand how specific structural features influence a compound's properties. | Provide rational guidance for molecular optimization and lead to more efficient research. | nih.gov |

Exploration of Supramolecular Assemblies for Advanced Functions

The functional groups within this compound—specifically the N-H hydrogen bond donor and the multiple carbonyl (C=O) hydrogen bond acceptors—make it an excellent candidate for forming ordered, non-covalent structures known as supramolecular assemblies.

Future research in this area will likely focus on:

Crystal Engineering: Systematically studying the crystallization of this compound with other molecules ("co-formers") to create co-crystals. By choosing co-formers with complementary hydrogen bonding sites, it may be possible to engineer materials with tailored physical properties, such as improved stability or unique optical characteristics.

Liquid Crystals: The rigid, rod-like nature of the aromatic core suggests that derivatives of this compound could exhibit liquid crystalline behavior. By attaching flexible alkyl chains to the molecule, it may be possible to design new thermotropic liquid crystals that display mesophases (e.g., nematic, smectic). bohrium.comresearchgate.net The study of these phases is crucial for applications in displays and sensors.

Functional Gels and Materials: The hydrogen bonding capabilities could be harnessed to form supramolecular gels in specific solvents. These soft materials could find applications in areas such as controlled release or as scaffolds for catalysis. Furthermore, creating organized thin films or lithographic resists from such supramolecular assemblies is an emerging area of materials science. nih.gov

Advanced In Situ Characterization of Reaction and Crystallization Processes

A deeper understanding of chemical processes requires monitoring them in real-time. Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes based on real-time measurements of critical quality and performance attributes. wikipedia.orghamiltoncompany.com Future studies on this compound will benefit significantly from the application of advanced in situ characterization techniques.

Real-Time Reaction Monitoring: Using in situ spectroscopic tools like Fourier Transform Infrared (FTIR) or Raman spectroscopy, researchers can monitor the concentration of reactants, intermediates, and products in real-time as a synthesis reaction proceeds. americanpharmaceuticalreview.comyoutube.com This provides detailed kinetic data and mechanistic insights that are impossible to obtain from traditional offline analysis. americanpharmaceuticalreview.com Such information is invaluable for optimizing reaction conditions, ensuring process safety, and scaling up production. xjtu.edu.cn

Crystallization Process Understanding: The final physical form of a compound (e.g., crystal polymorph, particle size) is critical for its performance. In situ techniques can monitor the crystallization process as it happens, providing information on nucleation, crystal growth, and polymorphic transformations. xjtu.edu.cn This allows for precise control over the final solid-state properties of this compound, which is crucial for applications in pharmaceuticals and materials science. mdpi.com

The integration of these advanced analytical tools will enable a more fundamental, science-based insight into the key parameters that govern both the synthesis and the final form of this compound, aligning with the principles of Quality by Design (QbD). hamiltoncompany.commt.com

Q & A

Basic: What are the key synthetic strategies for Methyl 4-(methoxycarbonyl)aminobenzoate, and how are intermediates purified?

Answer:

Synthesis typically involves multi-step reactions starting with functionalized benzoic acid derivatives. A common route includes:

Esterification : Reacting 4-aminobenzoic acid with methanol under acidic catalysis to form methyl 4-aminobenzoate.

Protection/Activation : Introducing the methoxycarbonyl group via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) to prevent side reactions.

Purification : Column chromatography or recrystallization is used to isolate intermediates. Advanced techniques like preparative HPLC ensure >98% purity, especially for biologically active derivatives .

Basic: What spectroscopic and chromatographic methods validate the structure and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm regioselectivity of substitution and esterification (e.g., methoxycarbonyl proton signals at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1250 cm (C-O) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion ([M+H]) and fragmentation patterns .

- HPLC/UV : Monitors reaction progress and purity (>99% by area normalization) using C18 columns and acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to enhance yield and scalability?

Answer:

- Temperature Control : Lowering reaction temperatures (0–5°C) during methoxycarbonyl introduction minimizes byproduct formation .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates acylation kinetics .

- Flow Chemistry : Continuous flow systems improve mixing efficiency and reduce reaction time by 40% compared to batch processes, as demonstrated for analogous benzoates .

Advanced: What computational approaches elucidate electronic properties and reactivity?

Answer:

- NBO Analysis : Identifies hyperconjugative interactions (e.g., charge transfer from methoxycarbonyl to the aromatic ring) .

- HOMO-LUMO Studies : Predict reactivity sites; the methoxycarbonyl group lowers LUMO energy (-1.8 eV), enhancing electrophilic substitution at the para position .

- Molecular Docking : Screens potential biological targets (e.g., enzymes) by simulating binding affinities of derivatives .

Basic: How does this compound behave under varying pH and temperature conditions?

Answer:

- Hydrolysis : Under acidic conditions (6M HCl, reflux), the ester hydrolyzes to 4-(methoxycarbonyl)aminobenzoic acid (90% yield). Basic conditions (NaOH) yield carboxylate salts .

- Thermal Stability : Decomposition occurs >200°C (TGA data), with no degradation observed at room temperature over 6 months when stored in anhydrous environments .

Advanced: What mechanistic insights explain its biological activity in enzyme inhibition studies?

Answer:

- Enzyme Binding : The methoxycarbonyl group acts as a hydrogen bond acceptor, disrupting catalytic sites (e.g., in serine proteases). Kinetic assays show competitive inhibition ( = 2.3 µM) .

- Structure-Activity Relationships (SAR) : Derivatives with electron-withdrawing substituents (e.g., -Cl, -NO) at the 3-position exhibit enhanced potency due to increased electrophilicity .

Advanced: How are contradictory data in literature regarding biological activity resolved?

Answer:

- Assay Standardization : Discrepancies in IC values (e.g., 5–50 µM) arise from variations in buffer pH or enzyme sources. Use recombinant enzymes and standardized protocols (e.g., Tris-HCl, pH 7.4) .

- Metabolite Interference : Some studies overlook hydrolysis products. LC-MS/MS monitoring during assays confirms parent compound integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.